molecular formula C9H6BrNO B1280384 7-Bromoisoquinolin-1-ol CAS No. 223671-15-6

7-Bromoisoquinolin-1-ol

Cat. No. B1280384
CAS RN: 223671-15-6
M. Wt: 224.05 g/mol
InChI Key: DSOKREQUHLPVFR-UHFFFAOYSA-N
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Description

7-Bromoisoquinolin-1-ol is an organic compound with the molecular formula C9H6BrNO . It is also known by other names such as 7-BROMO-1-HYDROXYISOQUINOLINE, 7-bromo-2H-isoquinolin-1-one, and 7-bromoisoquinolin-1 (2H)-one .


Molecular Structure Analysis

The molecular weight of 7-Bromoisoquinolin-1-ol is 224.05 g/mol . The IUPAC name for this compound is 7-bromo-2 H -isoquinolin-1-one . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .


Physical And Chemical Properties Analysis

7-Bromoisoquinolin-1-ol has a density of 1.6±0.1 g/cm3, a boiling point of 427.5±45.0 °C at 760 mmHg, and a flash point of 212.4±28.7 °C . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

7-Bromoisoquinolin-1-ol: A Comprehensive Analysis of Scientific Research Applications

Molecular Modeling and Simulation: 7-Bromoisoquinolin-1-ol can be used in computational chemistry for molecular modeling and simulations. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize such compounds for creating detailed simulation visualizations .

Medicinal Chemistry: Quinolines, the class of compounds to which 7-Bromoisoquinolin-1-ol belongs, are significant in medicinal chemistry. They have applications in developing pharmaceuticals due to their bioactive properties .

Synthetic Organic Chemistry: In synthetic organic chemistry, 7-Bromoisoquinolin-1-ol serves as a building block for synthesizing complex organic molecules. Its bromine atom can act as a good leaving group or be substituted in various chemical reactions .

Industrial Chemistry: Quinoline derivatives are used in industrial chemistry for the synthesis of dyes, antiseptics, and pesticides. The brominated quinolines may offer unique properties for these applications .

Green Chemistry: The compound’s role in green chemistry is emerging due to societal pressure for more sustainable chemical processes. It could be involved in developing new methods that reduce environmental impact .

Analytical Chemistry: In analytical chemistry, 7-Bromoisoquinolin-1-ol might be used as a standard or reagent in various analytical techniques such as HPLC, LC-MS, and UPLC to determine the presence or quantity of other substances .

Safety and Hazards

7-Bromoisoquinolin-1-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

7-bromo-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOKREQUHLPVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460915
Record name 7-bromoisoquinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoisoquinolin-1-ol

CAS RN

223671-15-6
Record name 7-bromoisoquinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromoisoquinolin-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Preheated 2 separate oil baths to 240° C. A flask containing tributylamine (6.68 g, 36.1 mmol) and diphenyl ether (80 mL) was lowered into one oil bath (A), and a flask containing 3-(4-bromophenyl)acryloyl azide (7.91 g, 31.3 mmol) and diphenyl ether (80 mL) was lowered into the other oil bath (B) [vigorous gas evolution—internal temperature must quickly reach >200° C.]. After 10 minutes, the contents of flask B are poured into flask A, and the reaction left at 230-240° C. (internal temperature) for 30 minutes. Cooled reaction mixture to ˜100° C., poured into hexanes (2 L), stirred to cool to room temperature and filtered off the precipitate. Washed precipitate with methylene chloride/hexanes (ratio 1/50), dried under high vacuum to give a colorless powder (4.20 g, 18.8 mmol). 1H NMR (DMSO) δ 11.41 (s, 1H), 8.23 (s, 1H), 7.82 (dd, 1H), 7.62 (d, 1H), 7.20 (t, 1H), 6.54 (d, 1H). ESI MS (M+1)+: 224, 226 (Br).
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.91 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of compound 4 (121.6 g, 0.48 mol) and tributylamine (177.9 g, 0.96 mol) in diphenylether (1.2 L) was headed to 210° C. for 2 hours under N2. Then the mixture was cooled to room temperature, the precipitate was filtered, washed with hexane, and dried to give 5 (32 g, 30%)
Quantity
121.6 g
Type
reactant
Reaction Step One
Quantity
177.9 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Yield
30%

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